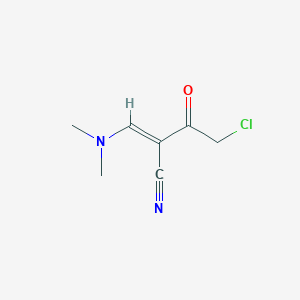
2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile, also known as 2-CADMA, is a synthetic molecule used in various scientific research applications. It is a derivative of acrylonitrile, a monomer used in the production of acrylic fibers, plastics, and elastomers. This molecule has been studied for its ability to act as an inhibitor of acetylcholinesterase, an enzyme involved in the regulation of neurotransmission. Additionally, 2-CADMA has been found to have potential applications in the fields of medicinal chemistry, drug design, and biochemistry.
Aplicaciones Científicas De Investigación
Cycloaddition and Zwitterion Formation
1,1-Bis(dimethylamino)-1,3-butadiene, a compound related to 2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile, is known for undergoing cycloaddition with acrylonitrile and forming zwitterions. These reactions exhibit interesting behaviors at different temperatures, leading to products like merocyanines and crystalline picrates (Sustman et al., 1992).
Structural Analysis and Infrared Spectroscopy
Studies on derivatives of 2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile, like 2-cyano-3,3-bis(dimethylamino)acrylonitrile, have been conducted to understand their structure through infrared spectra and ab initio force field calculations. These studies reveal the molecular and zwitterionic character of these species (Binev & Binev, 1997).
Polymerization Initiator Efficiency
Tetrakis(dimethylamido)titanium(IV), associated with the chemical family of 2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile, has been researched for its role in the polymerization of acrylonitrile. This includes studies on initiator efficiency and the kinetics of polymerization (Billingham et al., 1974).
Antifouling Properties in Membrane Science
In the field of membrane science, derivatives like poly((2-dimethylamino ethyl methacrylate)-acrylonitrile) have been developed. These derivatives exhibit significant antifouling properties, making them valuable in ultrafiltration applications (Sun et al., 2006).
Metal-Isocyanide Complex in Dimerization
The role of metal-isocyanide complexes in the dimerization of acrylonitrile, a process relevant to 2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile, has been explored. This involves understanding the mechanistic aspects of the dimerization process (Saegusa et al., 1970).
Mecanismo De Acción
Target of Action
It is known that this compound is used in the synthesis of water-soluble hyperbranched poly(n,n-ethylidene bis(n-2-chloroacetyl acrylamide))s (hpeca) .
Mode of Action
The compound interacts with its targets through a process known as atom transfer radical polymerization/self-condensing vinyl polymerization . This process occurs in the presence of an alkyl chlorine/CuCl/2,2-bipyridine activation system .
Biochemical Pathways
It is known that the compound plays a role in the formation of water-soluble hyperbranched poly(n,n-ethylidene bis(n-2-chloroacetyl acrylamide))s (hpeca) .
Result of Action
The result of the action of 2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile is the formation of water-soluble hyperbranched poly(N,N-ethylidene bis(N-2-chloroacetyl acrylamide))s (HPECA) . These polymers have a high degree of branching .
Action Environment
The action of 2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile is influenced by environmental factors such as temperature and the presence of an alkyl chlorine/CuCl/2,2-bipyridine activation system . The reaction temperature and the ratio of the compound to Cu(I) can affect the degree of branching of the resulting polymer .
Propiedades
IUPAC Name |
(2E)-4-chloro-2-(dimethylaminomethylidene)-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-10(2)5-6(4-9)7(11)3-8/h5H,3H2,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJKVSPVOUDFGM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

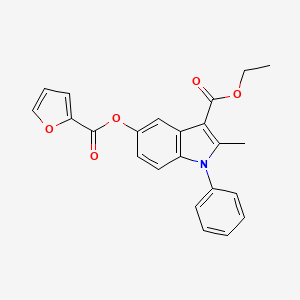
![t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate](/img/structure/B2773591.png)
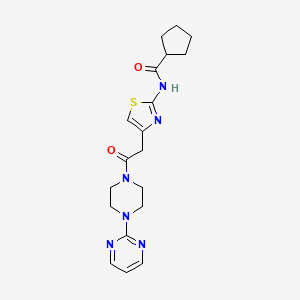

![3,4,5-triethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2773595.png)
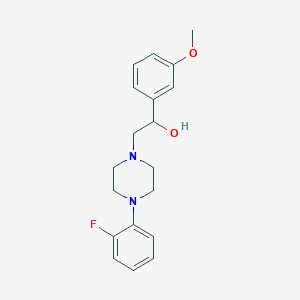
![2-amino-3-(4-ethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2773598.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2773602.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2773603.png)

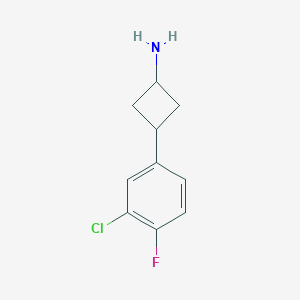
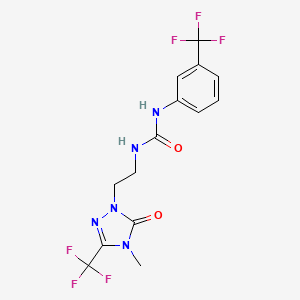
![[1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2773611.png)
![4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid](/img/structure/B2773613.png)